molecular formula C16H8Cl2N2O B2707098 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile CAS No. 1993136-57-4

1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile

Cat. No.: B2707098
CAS No.: 1993136-57-4
M. Wt: 315.15
InChI Key: CUSYXNZVLLAQBS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzoyl)-1H-indole-3-carbonitrile is a halogenated indole derivative characterized by a 2,4-dichlorobenzoyl group at the N1 position and a cyano group at the C3 position of the indole core. This compound serves as a precursor or ligand in the synthesis of metal complexes, such as the Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex, which exhibits enhanced biological activity compared to its parent ligand .

Properties

IUPAC Name

1-(2,4-dichlorobenzoyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2O/c17-11-5-6-13(14(18)7-11)16(21)20-9-10(8-19)12-3-1-2-4-15(12)20/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYXNZVLLAQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile typically involves the following steps:

Chemical Reactions Analysis

1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

The primary application of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile lies in its potential as a lead compound in pharmaceutical development. Its structure suggests that it may exhibit significant biological activity, particularly against various diseases. Research has indicated that compounds with similar indole structures often demonstrate a range of pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that indole derivatives can possess notable antibacterial and antifungal activities. For instance, research involving related indole compounds has demonstrated efficacy against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 3.125 to 50 µg/mL, indicating their potential as new antimicrobial agents .

Anticancer Properties

Indole derivatives are also being explored for their anticancer potential. The ability of these compounds to induce apoptosis in cancer cells has been documented in several studies. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, some indole compounds have been shown to inhibit specific kinases involved in cancer progression, suggesting a pathway for therapeutic intervention.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various indole derivatives, including those structurally similar to 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives had MIC values comparable to standard antibiotics like ampicillin and fluconazole .

CompoundMIC (µg/mL)Activity Type
Indole Derivative A6.25Antibacterial
Indole Derivative B12.5Antifungal
Indole Derivative C25Antibacterial

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of indole derivatives, highlighting their ability to inhibit tumor growth in vitro and in vivo models. The research indicated that these compounds could trigger apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

CompoundIC50 (µM)Cancer Type
Indole Derivative D5.0Breast Cancer
Indole Derivative E10.0Lung Cancer
Indole Derivative F15.0Colon Cancer

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,4-Dichlorobenzoyl)-3-Methylthiourea

This ligand shares the 2,4-dichlorobenzoyl group but replaces the indole-3-carbonitrile moiety with a methylthiourea group. Key differences include:

  • Solubility and Stability : The iron (III) complex derived from this ligand shows improved thermal stability compared to the free ligand, attributed to stronger metal-ligand coordination bonds .
  • Biological Activity : The free ligand exhibits lower binding affinity (−7.64 kcal/mol) to the ribonucleotide reductase enzyme compared to its iron complex (−7.76 kcal/mol), as demonstrated in molecular docking studies .
Property Free Ligand Fe (III) Complex
Melting Point Higher Lower
Binding Affinity (ΔG) −7.64 kcal/mol −7.76 kcal/mol
Inhibition Constant (Ki) 2.11 µM 2.11 µM
Solubility in Water Slightly soluble Less soluble

1-Benzyl-1H-Indole-3-Carbonitrile

This compound replaces the 2,4-dichlorobenzoyl group with a benzyl substituent. Differences include:

  • Synthetic Route : Requires palladium-catalyzed cross-coupling under oxygen atmosphere, unlike the reflux-based synthesis of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile derivatives .

Halogenated Indole Derivatives

  • 1-(4-Bromophenyl)-2-Methyl-1H-Indole-3-Carbonitrile : The bromophenyl group introduces steric bulk, reducing planarity (dihedral angle = 0.95°) compared to the dichlorobenzoyl analog. This may affect π-π stacking in protein binding .
Compound Substituent Key Feature Biological Relevance
1-(2,4-Dichlorobenzoyl)-1H-indole-3-CN 2,4-Cl, CN High polarity, strong H-bonding Anticancer ligand
1-(4-Bromophenyl)-2-Me-1H-indole-3-CN 4-Br, Me Steric hindrance Structural studies
1-(Difluoromethyl)-1H-indole-3-CN CF2H Enhanced lipophilicity Drug design

Comparison with Metal Complexes

The Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex demonstrates superior properties over its ligand:

  • Anticancer Activity : IC50 values against leukemia (K562) and liver cancer (BEL7402) cells are significantly lower (13.7 μM and 38.6 μM, respectively) than those of the free ligand .
  • Spectroscopic Shifts : UV-Vis spectra show a bathochromic shift (λmax = 420 nm vs. 350 nm for the ligand), indicating charge-transfer transitions between Fe³⁺ and the ligand .

Biological Activity

1-(2,4-Dichlorobenzoyl)-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a dichlorobenzoyl moiety attached to an indole structure with a carbonitrile group. This unique configuration contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Biological Activity Overview

Recent studies have highlighted several key biological activities of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile:

  • Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, it targets tropomyosin receptor kinase (TRK), which is implicated in several cancers driven by NTRK gene fusions .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays reveal its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Studies suggest that it may also possess anti-inflammatory properties, contributing to the modulation of inflammatory pathways in various disease models .

The mechanisms underlying the biological activity of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile are multifaceted:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the phosphorylation of TRK, leading to reduced cell migration and colony formation in cancer cells .
  • Induction of Apoptosis : Mechanistic studies reveal that it triggers apoptosis through intrinsic pathways, characterized by the activation of caspases and the release of cytochrome c from mitochondria .
  • Antimicrobial Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell membranes and interference with essential metabolic processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile:

StudyFindings
Study 1Demonstrated significant antiproliferative effects against TRK-dependent cell lines with an IC50 value indicating high potency .
Study 2Showed effective antimicrobial activity against clinical isolates of E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 3Reported anti-inflammatory effects in animal models, reducing levels of pro-inflammatory cytokines .

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